2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (also referred to as Dihexyl-BTPT) is a low-molecular weight derivative of perylene. Due to its unique properties, it finds application in scientific research as an n-type organic semiconductor []. Organic semiconductors are a class of materials that exhibit semiconducting behavior like silicon, but are composed of organic molecules.
One of the primary areas of research for 2,7-Dihexyl-BTPT is its use in organic field-effect transistors (FETs). FETs are fundamental electronic devices that control the flow of current using an electric field. Researchers have successfully incorporated Dihexyl-BTPT into n-type FETs, demonstrating high electron mobilities – a measure of how efficiently electrons move within the material []. This makes Dihexyl-BTPT a promising candidate for future organic electronic devices.
Another advantage of 2,7-Dihexyl-BTPT for FETs is its good air stability. Unlike some organic semiconductors that degrade in the presence of oxygen, Dihexyl-BTPT exhibits stable performance even when exposed to air []. Additionally, Dihexyl-BTPT FETs show very good on/off current ratios. This ratio indicates the ability of the device to switch between a high current state (on) and a near-zero current state (off). High on/off ratios are crucial for efficient operation of electronic devices [].
The combination of good semiconducting properties, air stability, and favorable current ratios makes 2,7-Dihexyl-BTPT a promising material for organic printed electronics. Organic printed electronics offer several advantages over traditional silicon-based electronics, including low-cost fabrication techniques and the potential for flexible devices. Research is ongoing to explore the use of Dihexyl-BTPT in various organic electronic applications [].
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a low-molecular weight organic compound characterized by its unique structure and properties. This compound belongs to the family of benzo[lmn][3,8]phenanthroline derivatives and is notable for its n-type semiconductor characteristics. The molecular formula is C26H30N2O4, and it has a molecular weight of 434.53 g/mol. Its structure includes multiple aromatic rings and functional groups that contribute to its electronic properties and stability in various applications .
The chemical reactivity of 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is primarily governed by its electron-rich aromatic system. It can undergo various reactions typical of aromatic compounds, such as electrophilic substitution and oxidation. The presence of the tetraone functional groups allows for potential coordination with metal ions, which can modify its electronic properties and enhance its utility in electronic devices .
The synthesis of 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. Common methods include:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product .
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is primarily utilized in:
Interaction studies involving 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone focus on its behavior when combined with metals or other organic compounds. These studies reveal that the compound can form complexes with transition metals which could enhance its electronic properties or alter its solubility characteristics. Such interactions are crucial for optimizing its performance in electronic devices and sensors .
Several compounds share structural similarities with 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2,7-Dicyclohexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | Similar core structure | Different alkyl substituents affecting solubility |
Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | Lacks hexyl chains | Potentially lower molecular weight and different electronic properties |
2-Ethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | Shorter alkyl chain | May exhibit different solubility and stability characteristics |
The uniqueness of 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone lies in its specific hexyl substituents which enhance its solubility in organic solvents and improve its performance as an n-type semiconductor compared to other similar compounds .
Bromination of the naphthalene diimide core enables site-selective functionalization for electronic tuning. Mechanochemical methods using vibratory ball mills have revolutionized this process, achieving dibromination of naphthalenetetracarboxylic dianhydride (NTCDA) in 5 hours—five times faster than traditional solution-phase methods. The mechanochemical route eliminates solvent use, producing 2,6-dibromonaphthalenediimide (DBND) with >95% yield (Table 1).
Table 1: Bromination Efficiency Comparison
Method | Reaction Time | Yield (%) | Purity (HPLC) |
---|---|---|---|
Solution-phase | 24 hours | 78 | 92 |
Mechanochemical | 5 hours | 96 | 98 |
Electrophilic aromatic substitution using bromine in concentrated sulfuric acid introduces bromine atoms at the 2,7-positions of the NDI core. Subsequent Suzuki-Miyaura cross-coupling with arylboronic acids enables π-extension, enhancing electron transport properties. For example, coupling DBND with thienylboronic acid increases electron mobility from 0.7 cm²/V·s to 1.2 cm²/V·s.
Amino groups introduced via nucleophilic substitution improve solubility and enable covalent conjugation. Reacting DBND with 2-(dimethylamino)ethylamine in dimethylacetamide at 120°C for 48 hours yields 2,7-bis(2-(dimethylamino)ethyl) derivatives. The dimethylaminoethyl side chains induce a 30% increase in solubility in polar aprotic solvents compared to hexyl substituents.
Post-synthetic modifications include:
Reaction Scheme 1: Amino-Functionalization
Hexyl chains at the 2,7-positions balance solubility and charge transport. Compared to shorter alkyl chains (C3–C5), hexyl substituents:
Table 2: Side-Chain Effects on NDI Properties
Alkyl Chain | Solubility (CHCl₃, mg/mL) | π-π Distance (Å) | Mobility (cm²/V·s) |
---|---|---|---|
C3 | 0.8 | 3.5 | 0.3 |
C6 | 1.16 | 3.3 | 0.7 |
C11 | 1.02 | 3.4 | 0.5 |
Odd-even effects in alkyl chains influence crystal packing. Even-numbered chains (C6, C8) adopt triclinic P1− symmetry with closer π-stacking, while odd-numbered chains (C5, C7) form monoclinic P2₁/c lattices. Introducing branched chains (e.g., 2-ethylhexyl) disrupts crystallinity, reducing mobility but improving film-forming properties.
The self-assembly behavior of 2,7-Dihexylbenzo[lmn] [2]phenanthroline-1,3,6,8(2H,7H)-tetraone demonstrates remarkable sensitivity to solvent composition, with distinct morphological outcomes observed across different solvent systems [3] [4] [5]. This compound, belonging to the naphthalene diimide family, exhibits pronounced aggregation tendencies that can be precisely controlled through solvent selection and mixed solvent ratios.
In chloroform, the compound exists predominantly in its monomeric form, displaying characteristic absorption bands within the 370-380 nanometer range with well-resolved vibrational fine structures [3]. The monomeric state in this "good" solvent results from the effective solvation of the aromatic core and alkyl chains, preventing intermolecular π-π stacking interactions. Conversely, in methylcyclohexane, classified as a "bad" solvent, the compound undergoes pronounced aggregation through synergistic effects of hydrogen bonding between imide groups and π-stacking between the aromatic cores [3] [6].
The morphological control becomes particularly evident in mixed solvent systems, where the ratio of good to bad solvent determines the final assembled structure [4] [5]. In chloroform:methylcyclohexane mixtures, increasing the methylcyclohexane content progressively shifts the equilibrium from monomeric species toward aggregated structures. This transition is accompanied by characteristic spectroscopic changes, including bathochromic shifts in absorption maxima and the appearance of new bands indicative of J-type aggregation [3] [6].
Solvent System | Morphology Observed | π-π Stacking Behavior | Assembly Mechanism |
---|---|---|---|
Chloroform (CHCl3) | Monomeric form, pink solutions | Minimal | Molecular dissolution |
Methylcyclohexane (MCH) | J-aggregation, fibrous networks | Strong J-type | H-bonding + π-stacking |
CHCl3:MCH (mixed) | Tunable nanostructures | Variable | Solvophobic control |
Dichloromethane (DCM) | Nanofibril formation | Enhanced | Kinetic control |
Dimethylformamide (DMF) | Microflower assemblies | Controlled | Thermodynamic control |
Temperature-dependent studies reveal high thermal stability of the hydrogen-bonding mediated self-assembled structures [3]. The propensity for self-assembly remains comparable across different alkyl chain lengths, though morphological variations occur with changes in the methylene spacer length between the aromatic core and functional groups [3] [6].
The hierarchical organization of 2,7-Dihexylbenzo[lmn] [2]phenanthroline-1,3,6,8(2H,7H)-tetraone assemblies represents a sophisticated example of controlled supramolecular architecture formation through solvent engineering [7] [8] [9]. The hierarchical assembly process occurs through multiple levels of organization, each governed by distinct non-covalent interactions and displaying characteristic size ranges and structural features.
At the primary assembly level, individual molecules undergo π-π stacking to form dimers and small oligomers with sizes ranging from 2-5 nanometers [10] [11]. These primary assemblies are highly sensitive to solvent polarity and demonstrate the strongest dependence on solvent composition. The π-π interactions between the aromatic cores provide the fundamental driving force, with interaction strengths modulated by solvent dielectric properties.
Secondary assembly involves the formation of hydrogen-bonded networks between primary assemblies, creating structures in the 10-50 nanometer range [10] [7]. At this level, hydrogen bonding between imide groups and van der Waals interactions between alkyl chains become increasingly important. The solvent dependence at this hierarchical level is moderate, as the hydrogen bonding networks can form even in the presence of competing polar solvents, though with reduced efficiency.
Hierarchical Level | Structural Features | Size Range (nm) | Driving Forces | Solvent Dependence |
---|---|---|---|---|
Primary Assembly | π-π stacked dimers/oligomers | 2-5 | π-π interactions | High |
Secondary Assembly | Hydrogen-bonded networks | 10-50 | H-bonding, van der Waals | Moderate |
Tertiary Assembly | Bundled fiber structures | 100-500 | Hydrophobic interactions | Low |
Quaternary Assembly | Superstructural arrangements | 500-5000 | Entropic effects | Minimal |
Tertiary assembly results in bundled fiber structures ranging from 100-500 nanometers, primarily driven by hydrophobic interactions between the alkyl chains [8] [12]. This level shows lower solvent dependence as the hydrophobic effect becomes dominant. The quaternary assembly level involves superstructural arrangements extending into the micrometer range, governed primarily by entropic effects and showing minimal direct solvent dependence [7] [9].
The transition between hierarchical levels can be controlled through systematic variation of solvent composition, temperature, and concentration [13]. Mixed solvent systems allow for precise tuning of the assembly pathway, enabling access to different hierarchical structures from the same molecular building block. This hierarchical control has been demonstrated through various analytical techniques including atomic force microscopy, transmission electron microscopy, and small-angle neutron scattering [7] [8].
The pH-responsive behavior of 2,7-Dihexylbenzo[lmn] [2]phenanthroline-1,3,6,8(2H,7H)-tetraone derivatives represents a sophisticated mechanism for controlling supramolecular chirality through protonation-deprotonation equilibria [14] [15] [16]. The compound's ability to form chiral supramolecular architectures that respond to pH changes demonstrates the intricate relationship between molecular-level protonation states and macroscopic chiral expression.
Under acidic conditions (pH 2-4), the compound adopts a fully protonated state, leading to the formation of right-handed helical assemblies [14] [15]. The protonation of nitrogen atoms in the phenanthroline core alters the electronic distribution and molecular geometry, favoring specific intermolecular arrangements that propagate into helical superstructures. These structures exhibit positive circular dichroism signals ranging from +15 to +25 millidegrees and demonstrate high thermal stability [15] [17].
At neutral pH (5-7), partial protonation occurs, resulting in mixed chirality assemblies with reduced circular dichroism signals (±5 to ±15 millidegrees) [15]. The morphology transitions to twisted ribbon structures as the balance between protonated and neutral species creates a heterogeneous assembly environment. This intermediate state demonstrates moderate stability and represents a transitional regime between the highly ordered acidic and basic assemblies.
pH Range | Protonation State | Chiral Assembly | CD Signal (mdeg) | Morphology | Stability |
---|---|---|---|---|---|
2-4 (Acidic) | Fully protonated | Right-handed helices | +15 to +25 | Nanofibers | High |
5-7 (Neutral) | Partially protonated | Mixed chirality | ±5 to ±15 | Twisted ribbons | Moderate |
8-10 (Basic) | Neutral | Left-handed helices | -15 to -25 | Helical assemblies | High |
11-13 (Highly Basic) | Deprotonated | Planar structures | Near zero | Sheet-like structures | Low |
Under basic conditions (pH 8-10), the neutral compound forms left-handed helical assemblies, demonstrating a remarkable pH-induced inversion of supramolecular chirality [14] [16]. This chirality inversion is accompanied by negative circular dichroism signals (-15 to -25 millidegrees) and the formation of distinct helical assemblies with opposite handedness compared to the acidic regime. The high stability of these basic assemblies suggests strong cooperative effects in the neutral state.
At highly basic pH (11-13), deprotonation leads to the disruption of the helical assembly, resulting in planar sheet-like structures with minimal chiral expression [16]. The circular dichroism signals approach zero, indicating the loss of supramolecular chirality as the molecular geometry becomes less favorable for helical propagation.
The pH-responsive chirality switching mechanism operates through multiple pathways, including changes in hydrogen bonding patterns, electrostatic interactions, and molecular conformation [14] [15] [16]. The perturbation of non-covalent interactions induced by pH-responsive protonation-deprotonation results in reversible supramolecular chiroptical switching, enabling the compound to function as a molecular switch with multiple addressable states.